
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide, also known as FSL-1, is a synthetic compound that has been widely used in scientific research. It is a Toll-like receptor 2/6 agonist that can activate the innate immune system, leading to the production of pro-inflammatory cytokines and chemokines.
科学研究应用
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide is a potent activator of Toll-like receptor 2/6, which is a key receptor of the innate immune system. It has been widely used in scientific research to study the innate immune response and its role in various diseases. 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has been shown to induce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8, in various cell types, including macrophages, dendritic cells, and epithelial cells. 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has also been used to study the interaction between the innate and adaptive immune systems and to develop new immunotherapeutic strategies.
作用机制
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide binds to Toll-like receptor 2/6, which is expressed on the surface of various immune cells, such as macrophages, dendritic cells, and T cells. This binding leads to the activation of downstream signaling pathways, including the MyD88-dependent pathway, which leads to the activation of NF-κB and the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has been shown to induce the production of pro-inflammatory cytokines and chemokines in various cell types, leading to the recruitment of immune cells to the site of infection or inflammation. 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has also been shown to enhance the antigen-presenting capacity of dendritic cells and to promote the differentiation of T helper 1 cells. In addition, 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has been shown to enhance the phagocytic activity of macrophages and to promote the clearance of bacteria.
实验室实验的优点和局限性
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide is a well-established Toll-like receptor 2/6 agonist that can be easily synthesized and used in various experimental settings. Its ability to activate the innate immune system makes it a valuable tool for studying the immune response in various diseases. However, it is important to note that the activation of the immune system by 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide may not fully reflect the complexity of the immune response in vivo. In addition, the use of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide may not be appropriate for studying certain diseases or conditions that are not associated with Toll-like receptor 2/6 activation.
未来方向
There are several future directions for the use of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide in scientific research. One area of interest is the development of new immunotherapeutic strategies that target Toll-like receptor 2/6 activation. 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide may also be used to study the interaction between the innate and adaptive immune systems in various diseases, such as cancer and autoimmune disorders. In addition, the use of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide may be expanded to study the role of Toll-like receptor 2/6 activation in the gut microbiome and its impact on human health.
合成方法
The synthesis of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide involves the reaction of 2-mercaptobenzothiazole with p-toluidine, followed by the addition of 4-fluorobenzoyl chloride and oxalyl chloride. The resulting intermediate is then reacted with 2-amino-5-(4-fluorophenyl)oxazole to produce 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide. The synthesis of 2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide has been well-established and can be easily scaled up for large-scale production.
属性
IUPAC Name |
2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-12-2-8-15(9-3-12)21-17(22)11-24-18-20-10-16(23-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTMBIUQNWTEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-fluorophenyl)oxazol-2-yl)thio)-N-(p-tolyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2970523.png)
![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)
![ethyl 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}benzoate](/img/structure/B2970526.png)
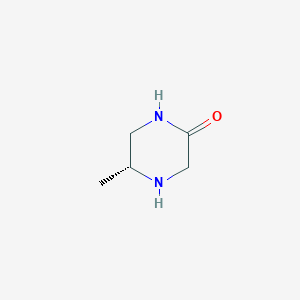
![4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2970528.png)
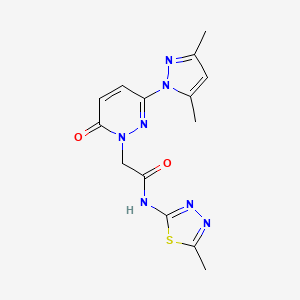
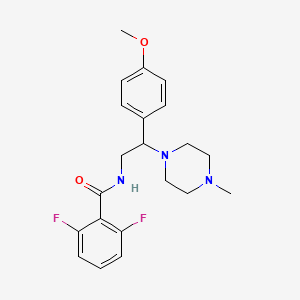

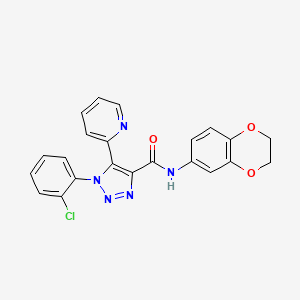
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2970537.png)
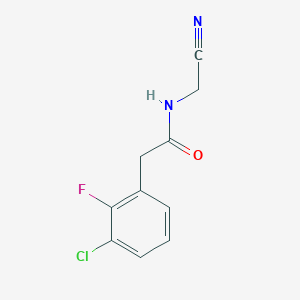
![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)

![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)